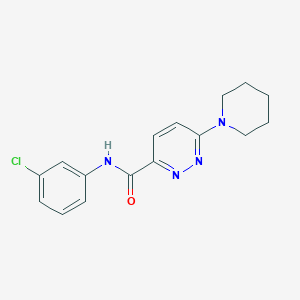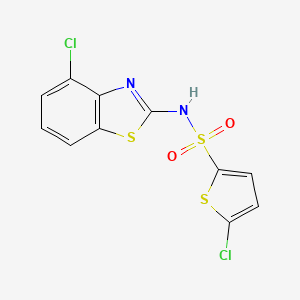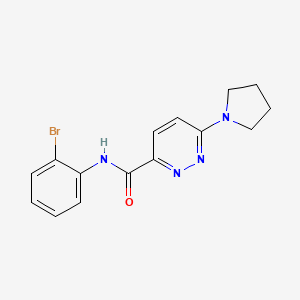
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, commonly known as CPPC, is an organic compound belonging to the family of pyridazines. It is an aromatic heterocyclic compound with a nitrogen atom at the center of its ring structure. CPPC is a highly versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
CPPC has been used as a model compound for the study of the physiological and biochemical effects of pyridazines. It has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. It has also been used as a probe to study the binding of pyridazines to their target molecules. CPPC has been used to study the effects of pyridazines on the metabolism of various drugs and to study the effects of pyridazines on the structure and function of proteins.
Mecanismo De Acción
CPPC acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CPPC increases the levels of serotonin and dopamine in the brain, which can produce antidepressant and anxiolytic effects. CPPC has also been shown to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPC has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. CPPC has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CPPC in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, which makes it an ideal compound for use in scientific research. However, CPPC has some limitations, such as its low solubility in water and its potential to produce toxic by-products.
Direcciones Futuras
The potential applications of CPPC in scientific research are vast. Future research could focus on developing new synthesis methods for CPPC, exploring its potential as a drug target, and studying its effects on the metabolism of other drugs. Additionally, future research could focus on exploring the potential of CPPC as an antidepressant, anxiolytic, and neuroprotective agent. Finally, future research could focus on exploring the potential of CPPC as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Métodos De Síntesis
CPPC can be synthesized through the reaction of 3-chlorobenzonitrile with piperidine in the presence of potassium carbonate and acetic acid. This reaction produces a mixture of two isomers, the cis- and trans- isomers, which can be separated by column chromatography. The cis-isomer is the desired product and can be further purified by recrystallization in methanol.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)


![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)